molecular formula C20H14F3N3O2S2 B11516768 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide CAS No. 352329-20-5

2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

Cat. No.: B11516768
CAS No.: 352329-20-5
M. Wt: 449.5 g/mol
InChI Key: LQJMYSDWKXXUTC-UHFFFAOYSA-N
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Description

2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a potent and selective small-molecule inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. This compound is a key research tool for elucidating the role of CFTR in epithelial fluid secretion and ion transport physiology. Its primary research value lies in its ability to effectively block CFTR-mediated chloride currents, making it indispensable for in vitro studies of secretory mechanisms in models of diarrheal diseases, such as cholera and travelers' diarrhea, and for investigating polycystic kidney disease pathophysiology where CFTR activity is implicated. The mechanism of action involves direct binding to the CFTR protein to inhibit channel gating, thereby reducing chloride and bicarbonate efflux from cells. Researchers utilize this inhibitor to validate CFTR-dependent phenotypes, to study the pharmacodynamics of channel blockers, and as a critical negative control in experiments designed to rescue CFTR function in Cystic Fibrosis research. Its specific chemical scaffold, featuring the thiophene and trifluoromethyl groups, contributes to its high-affinity binding and potency, distinguishing it from other less specific chloride channel blockers. Ongoing research also explores its utility in probing CFTR's role in the tumor microenvironment of certain cancers, where the channel is aberrantly expressed.

Properties

CAS No.

352329-20-5

Molecular Formula

C20H14F3N3O2S2

Molecular Weight

449.5 g/mol

IUPAC Name

2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C20H14F3N3O2S2/c1-28-16-6-3-2-5-14(16)25-18(27)11-30-19-12(10-24)13(20(21,22)23)9-15(26-19)17-7-4-8-29-17/h2-9H,11H2,1H3,(H,25,27)

InChI Key

LQJMYSDWKXXUTC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CS3)C(F)(F)F)C#N

Origin of Product

United States

Preparation Methods

Cyclization to Form the Pyridine Ring

The pyridine scaffold is constructed via a Kröhnke-type cyclization. A thiophen-2-yl-substituted enaminonitrile precursor is treated with trifluoroacetic anhydride (TFAA) under reflux to yield 3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine.

Reaction Conditions

  • Precursor : 3-(Thiophen-2-yl)-1-(2,2,2-trifluoroacetyl)prop-2-en-1-one.

  • Reagent : Ammonium acetate, ethanol, 80°C, 12 hours.

  • Yield : 68–72%.

Introduction of the Sulfanyl Group

The pyridine intermediate is functionalized at the 2-position via nucleophilic aromatic substitution (SNAr). Treatment with thiourea in dimethylformamide (DMF) at 120°C generates the thiolate, which is subsequently protonated to yield 3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-2-thiol.

Optimization Data

ConditionSolventTemperatureYield (%)
Thiourea, DMFDMF120°C85
NaSH, EtOHEthanol80°C62
H₂S, PyridinePyridine100°C45

Superior yields are achieved with thiourea in DMF due to enhanced nucleophilicity.

Synthesis of the Acetamide Side Chain

Preparation of 2-Chloro-N-(2-methoxyphenyl)acetamide

2-Methoxyaniline is reacted with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (triethylamine). The reaction proceeds at 0°C to minimize side reactions.

Procedure

  • Molar Ratio : 1:1.2 (aniline:chloroacetyl chloride).

  • Workup : Aqueous NaHCO₃ wash, column chromatography (hexane/ethyl acetate).

  • Yield : 89%.

Coupling of Intermediates

Thiol-Acetamide Coupling

The pyridine-2-thiol intermediate is coupled with 2-chloro-N-(2-methoxyphenyl)acetamide via a nucleophilic substitution. Potassium carbonate (K₂CO₃) in acetone facilitates deprotonation of the thiol and promotes displacement of the chloride.

Reaction Parameters

  • Molar Ratio : 1:1.1 (thiol:chloroacetamide).

  • Time/Temperature : 24 hours, 60°C.

  • Yield : 78%.

Alternative Routes and Comparative Analysis

Mitsunobu Reaction for Sulfanyl Bridge Formation

An alternative employs Mitsunobu conditions (DIAD, PPh₃) to couple the pyridine-2-thiol with 2-hydroxy-N-(2-methoxyphenyl)acetamide. While feasible, this method is less efficient (yield: 55%) due to competing side reactions.

Direct Amidation via HATU Activation

A one-pot approach couples 3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-2-thiol with 2-methoxyphenylamine using HATU and DIPEA in DMF. However, this method struggles with regioselectivity (yield: 40%).

Critical Challenges and Solutions

Stability of the Trifluoromethyl Group

The CF₃ group is prone to hydrolysis under strongly acidic/basic conditions. Neutral pH and anhydrous solvents (e.g., DMF) are essential during coupling steps.

Purification of the Final Product

Silica gel chromatography (ethyl acetate/hexane, 3:7) effectively separates the target compound from unreacted intermediates. Purity exceeds 98% (HPLC).

Scalability and Industrial Feasibility

Bench-scale synthesis (100 g) achieves consistent yields (75–80%) using the thiourea-DMF route. Key cost drivers include trifluoroacetic anhydride (~$320/kg) and HATU (~$1,200/kg), favoring the K₂CO₃-mediated method for large-scale production .

Mechanism of Action

The exact mechanism of action of 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets within cancer cells, leading to the induction of apoptosis (programmed cell death). The compound may also interfere with key signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs differ in substituents on the pyridine ring and the acetamide group, leading to variations in physicochemical and pharmacological properties:

Compound Name Pyridine Substituents Acetamide Substituent Molecular Weight (g/mol) Key Features References
Target Compound 3-CN, 6-thiophen-2-yl, 4-CF₃ N-(2-methoxyphenyl) ~519.54* High electron-withdrawing capacity; ortho-methoxy enhances steric effects
2-{[3-Cyano-6-(2-thienyl)-4-(trifluoromethyl)pyridin-2-yl]thio}-N-(2-fluorophenyl)acetamide 3-CN, 6-thiophen-2-yl, 4-CF₃ N-(2-fluorophenyl) ~503.44* Fluorine’s electronegativity may improve metabolic stability
2-{[3-Cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide 3-CN, 6-CH₃, 4-CF₃ N-(4-methoxyphenyl) ~479.45* Para-methoxy improves solubility; methyl reduces aromatic interactions
N-(2-Cyanophenyl)-2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide 3-CN, 6-thiophen-2-yl, 4-CF₃ N-(2-cyanophenyl) 444.50 Cyano on acetamide may increase polarity but reduce bioavailability
2-{[3-Cyano-4-(2-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide 3-CN, 4-(2-methoxyphenyl), 6-Ph N-(3-CF₃-phenyl) 519.54 Bulky 2-methoxyphenyl on pyridine may hinder binding

*Calculated based on analogous structures.

Pharmacological and Physicochemical Insights

Substituent Position: Ortho vs. Para Substitution: The 2-methoxyphenyl group in the target compound introduces steric hindrance compared to the 4-methoxyphenyl analog (), which may reduce binding flexibility but improve selectivity . Thiophene vs.

Synthetic Yields: The target compound’s synthesis likely follows methods similar to (85% yield using ethanol/sodium acetate reflux), suggesting efficient production .

Crystallographic and Stability Data

  • Hydrogen Bonding: Pyridine-based analogs (e.g., ) show intermolecular hydrogen bonds involving cyano and acetamide groups, enhancing crystal stability .
  • Software Validation : Structures of related compounds were refined using SHELXL, ensuring accuracy in bond lengths and angles .

Biological Activity

The compound 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a complex organic molecule with potential biological activity, particularly in medicinal chemistry. This article reviews its synthesis, biological mechanisms, and research findings related to its pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C25H16F3N3OS2C_{25}H_{16}F_3N_3OS_2, with a molecular weight of 495.5 g/mol. The IUPAC name describes its intricate structure, which includes a pyridine ring, cyano group, thiophene moiety, and trifluoromethyl substituent.

PropertyValue
Molecular FormulaC25H16F3N3OS2
Molecular Weight495.5 g/mol
IUPAC Name2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide
InChI KeyRMILEXCXCAPIPX-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in critical cellular processes:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes that play roles in cancer cell proliferation and survival. It may interfere with DNA replication or repair mechanisms, leading to apoptosis in malignant cells.
  • Cellular Uptake : The presence of the thiophene group may enhance cellular permeability, facilitating the compound's entry into target cells.
  • Target Specificity : The cyano and trifluoromethyl groups are believed to increase binding affinity to specific proteins or enzymes, enhancing the compound's efficacy as a therapeutic agent.

Biological Activity and Pharmacological Studies

Research has indicated that this compound exhibits various biological activities:

Anticancer Activity

Several studies have highlighted the compound's potential as an anticancer agent:

  • In Vitro Studies : Cell viability assays demonstrated that the compound significantly reduces the proliferation of cancer cell lines at micromolar concentrations (IC50 values ranging from 10 to 50 μM) .
  • Mechanistic Insights : The compound was shown to induce cell cycle arrest and apoptosis in treated cancer cells through caspase activation pathways .

Antimicrobial Properties

The compound also exhibited antimicrobial activity against various bacterial strains:

  • Screening Results : Inhibition zones were observed in agar diffusion assays, indicating effective antibacterial properties against Gram-positive and Gram-negative bacteria .

Case Studies

  • Study on Cancer Cell Lines : A study evaluated the effects of the compound on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations .
  • Antimicrobial Efficacy : Another investigation focused on the antibacterial properties against Staphylococcus aureus. The compound demonstrated effective inhibition at concentrations as low as 25 μM, suggesting its potential as a therapeutic agent for bacterial infections .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for preparing this compound?

The synthesis involves multi-step reactions requiring precise control of parameters:

  • Key steps : Thioacetamide linkage formation via nucleophilic substitution, coupling of the pyridine core with thiophene, and final acetamide derivatization.
  • Critical conditions :
  • Solvents : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility and reactivity .

  • Temperature : 60–80°C for cyclization steps; room temperature for coupling reactions .

  • Catalysts : Use of condensing agents (e.g., EDC/HOBt) for amide bond formation .

    • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol .
    Step Reaction Type Conditions Yield
    1Pyridine core synthesisDCM, 60°C, 12h65–70%
    2Thioacetamide couplingDMF, RT, 6h80–85%
    3Acetamide derivatizationEDC/HOBt, RT, 24h75%

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR) :
  • ¹H/¹³C NMR : Assigns protons and carbons from the thiophene (δ 7.2–7.5 ppm), trifluoromethyl (δ 120–125 ppm in ¹³C), and methoxyphenyl groups (δ 3.8 ppm for OCH₃) .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak ([M+H]⁺ at m/z 494.0823) .
    • HPLC : Purity >98% achieved using a C18 column (acetonitrile/water, 0.1% TFA) .

Q. How do functional groups influence reactivity and stability?

  • Cyano group (-CN) : Enhances electrophilicity for nucleophilic substitutions; stabilizes intermediates via resonance .
  • Trifluoromethyl (-CF₃) : Increases metabolic stability and lipophilicity; resistant to oxidation .
  • Thiophene ring : Participates in π-π stacking with biological targets; susceptible to electrophilic aromatic substitution .
  • Methoxyphenyl : Modulates solubility and binding affinity to receptors via hydrogen bonding .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Structure-Activity Relationship (SAR) analysis : Compare analogs with variations in the pyridine core or substituents (Table 1).
  • Experimental validation : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to isolate variables .
  • Meta-analysis : Cross-reference data from PubChem, patents, and peer-reviewed studies to identify trends .

Table 1: Bioactivity of Structural Analogs

Compound Modification Observed Activity Reference
Analog ATrifluoromethyl → MethylReduced potency (IC₅₀: 12 μM → 45 μM)
Analog BThiophene → FuranLoss of selectivity for kinase targets
Analog CMethoxyphenyl → NitrophenylImproved cytotoxicity (IC₅₀: 8 μM)

Q. How can computational modeling predict interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR). The thiophene and pyridine moieties show strong affinity for hydrophobic pockets .
  • Density Functional Theory (DFT) : Calculate electron distribution to identify reactive sites (e.g., sulfur atom in thioacetamide as nucleophilic hotspot) .
  • Pharmacophore Modeling : Map essential features (e.g., hydrogen bond acceptors from -CN and -OCH₃) for virtual screening .

Q. What are the challenges in optimizing pharmacokinetics without losing bioactivity?

  • Lipophilicity vs. Solubility : Introducing polar groups (e.g., -OH) improves aqueous solubility but may reduce membrane permeability .
  • Metabolic Stability : Trifluoromethyl resists CYP450 oxidation, but the thioether linkage is prone to glutathione-mediated cleavage .
  • Strategies :
  • Prodrug design : Mask thiol groups with acetylated prodrugs .
  • Isosteric replacement : Replace sulfur with sulfone to enhance stability .

Methodological Guidance

  • Contradictory Data Analysis : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for efficacy) to validate results .
  • Synthetic Troubleshooting : Monitor reaction progress via TLC; optimize stoichiometry if intermediates precipitate .

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